molecular formula C10H18Cl2FN3O B2518997 [(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride CAS No. 1820583-09-2

[(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride

Cat. No.: B2518997
CAS No.: 1820583-09-2
M. Wt: 286.17
InChI Key: RGBXZQQTCCTMBW-BZDVOYDHSA-N
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Description

[(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C10H18Cl2FN3O and its molecular weight is 286.17. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Modulation

The compound has been designed as a "biased agonist" for serotonin 5-HT1A receptors. The research identifies its potential in signal transduction pathways and its high selectivity compared to other receptors, indicating its potential use as an antidepressant drug candidate (J. Sniecikowska et al., 2019).

P2X7 Receptor Antagonism

The compound is linked to the synthesis of P2X7 antagonists, which are crucial in treating mood disorders. A cycloaddition reaction provided novel P2X7 antagonists with a challenging chiral center, indicating the compound's potential in mood disorder treatment, especially after showing good tolerability in preclinical species (C. Chrovian et al., 2018).

Pharmacological Profile

Another study discusses the pharmacological profile of a related compound, indicating its potential activity as a 5-HT2C receptor agonist. The study suggests the compound's utility in inducing penile erections and its selectivity for 5-HT2C receptors, highlighting its potential in therapeutic areas related to 5-HT2C receptor activity (Yasuharu Kimura et al., 2004).

Anticancer and Antimicrobial Agents

The compound has been studied for its anticancer and antimicrobial activities. A molecular docking study suggests its potential use in overcoming microbe resistance to pharmaceutical drugs. The study also highlights the compound's performance against pathogenic strains, indicating its potential in treating infections and cancer (Kanubhai D. Katariya et al., 2021).

Fluoroionophore Development

Research indicates that derivatives of the compound can be used to develop fluoroionophores for chelating metal cations like Zn +2 and Cd +2. This suggests its application in the field of molecular sensing and recognition, which can be crucial in both biological and environmental analysis (W. Hong et al., 2012).

Properties

IUPAC Name

[(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FN3O.2ClH/c1-7-8(4-13-15-7)5-14-6-9(11)2-10(14)3-12;;/h4,9-10H,2-3,5-6,12H2,1H3;2*1H/t9-,10-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBXZQQTCCTMBW-BZDVOYDHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CC(CC2CN)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NO1)CN2C[C@H](C[C@H]2CN)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.